Bromosulfaleína

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Bromsulphthalein has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and analytical techniques.

Biology: Employed in studies related to liver function and hepatic disorders.

Medicine: Utilized in diagnostic tests to assess liver function and detect hepatic diseases.

Industry: Applied in the production of dyes and other chemical products

Mecanismo De Acción

Bromsulphthalein exerts its effects by binding to intracellular proteins in the liver. Once administered intravenously, it is removed from the bloodstream by the liver and excreted in the bile. The rate of removal from the bloodstream is a measure of liver function. The compound interacts with specific molecular targets and pathways involved in hepatic function .

Similar Compounds:

Phenolphthalein: Another phthalein dye used as an acid-base indicator.

Indocyanine Green: A dye used in medical diagnostics, particularly in liver function tests.

Rose Bengal: A dye used in diagnostic tests for liver function and eye disorders

Uniqueness of Bromsulphthalein: Bromsulphthalein is unique due to its specific application in liver function tests. Its ability to provide accurate measurements of hepatic function makes it a valuable diagnostic tool. Compared to other similar compounds, bromsulphthalein offers distinct advantages in terms of sensitivity and specificity for liver function assessment .

Direcciones Futuras

Bromosulfalein has been used in numerous studies for the investigation of hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin . The spectrophotometric assay of electrogenic bromosulfalein transport, implemented in membrane vesicles isolated from plant organs, has paved the way to the discovery of homologues of bilitranslocase in plants .

Análisis Bioquímico

Biochemical Properties

Bromosulfalein plays a significant role in biochemical reactions, particularly in the study of hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin. It interacts with several enzymes and proteins, including bilitranslocase, a bilirubin- and flavonoid-specific transporter expressed in rat liver. The spectrophotometric assay of electrogenic bromosulfalein transport in membrane vesicles enables the specific measurement of the transport activity of bilitranslocase. This assay is useful for screening the transporter spectrum of potential substrates by testing them as reversible inhibitors of bromosulfalein transport kinetics .

Cellular Effects

Bromosulfalein affects various types of cells and cellular processes. When injected intravenously, it is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. Bromosulfalein has been used in numerous studies for investigating hepatic membrane transporters involved in the uptake and excretion of drugs, bile salts, and bilirubin. It influences cell function by interacting with membrane carriers and transporters, affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of bromosulfalein involves its interaction with membrane carriers and transporters. It is used as both a substrate and inhibitor of organic anionic transporting polypeptide 1B1 (OATP1B1), OATP1B3, OATP1A2, and OATP2B1, as well as multidrug resistance protein 2 (MDR2). Bromosulfalein’s interaction with these transporters affects their activity, leading to changes in gene expression and enzyme activity. The spectrophotometric assay of electrogenic bromosulfalein transport in membrane vesicles enables the study of the progress of time-dependent inactivation of bromosulfalein transport, caused by different protein-specific reagents .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bromosulfalein change over time. The spectrophotometric assay of electrogenic bromosulfalein transport requires minimal volumes of membrane vesicles and is completed within one minute, making it a useful tool for screening the transporter spectrum of potential substrates. The assay enables the study of the progress of time-dependent inactivation of bromosulfalein transport, caused by different protein-specific reagents. Inactivation can be retarded by the presence of substrates in a concentration-dependent manner, enabling the derivation of the dissociation constants of the transporter-substrate complex .

Dosage Effects in Animal Models

The effects of bromosulfalein vary with different dosages in animal models. It has been used for in vivo studies of liver and biliary system function and as an anionic dye for the quantitative estimation of protein levels in tissue homogenates or purified samples. Bromosulfalein’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity. High doses of bromosulfalein can lead to toxic or adverse effects, including liver dysfunction and jaundice .

Metabolic Pathways

Bromosulfalein is involved in several metabolic pathways, including its conversion to a glutathione conjugate and active transport into the bile. These steps are partly shared with bilirubin, a tetrapyrrolic compound arising from heme catabolism. Bromosulfalein interacts with several enzymes and proteins, including bilitranslocase, a bilirubin- and flavonoid-specific transporter expressed in rat liver. The spectrophotometric assay of electrogenic bromosulfalein transport in membrane vesicles enables the specific measurement of the transport activity of bilitranslocase .

Transport and Distribution

Bromosulfalein is transported and distributed within cells and tissues through its interaction with membrane carriers and transporters. It is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. Bromosulfalein’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity .

Subcellular Localization

The subcellular localization of bromosulfalein involves its interaction with membrane carriers and transporters. It is rapidly cleared from the blood by liver uptake, converted to a glutathione conjugate, and then actively transported into the bile. These steps are partly shared with bilirubin. Bromosulfalein’s interaction with membrane carriers and transporters affects their activity, leading to changes in gene expression and enzyme activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromsulphthalein is synthesized through a multi-step process involving the bromination of phenolphthalein. The reaction typically involves the use of bromine in the presence of a solvent like acetic acid. The bromination process introduces bromine atoms into the phenolphthalein structure, resulting in the formation of bromsulphthalein .

Industrial Production Methods: Industrial production of bromsulphthalein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities .

Análisis De Reacciones Químicas

Types of Reactions: Bromsulphthalein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert bromsulphthalein into its reduced forms, altering its chemical properties.

Substitution: Bromsulphthalein can participate in substitution reactions where bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce brominated hydroquinones .

Propiedades

| { "Design of the Synthesis Pathway": "Bromosulfalein can be synthesized by the reaction of sulfalein with bromine in the presence of a catalyst.", "Starting Materials": ["Sulfalein", "Bromine", "Catalyst"], "Reaction": [ "Add sulfalein to a reaction flask", "Add bromine dropwise to the reaction flask under constant stirring", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature", "Stir the reaction mixture for a specific time period", "Allow the reaction mixture to cool down", "Filter the precipitate formed", "Wash the precipitate with water and dry it", "Obtain pure Bromosulfalein" ] } | |

| SULFOBROMOPHTHALEIN TEST FOR LIVER FUNCTION IS BASED ON THE FACT THAT IN PT WITH HEPATIC DYSFUNCTION, PERCENTAGE DISAPPEARANCE RATE & EST STORAGE CAPACITY...ARE DECR & PLASMA HALF-LIFE & EST EXCRETORY TIME OF DYE ARE INCR. | |

Número CAS |

71-67-0 |

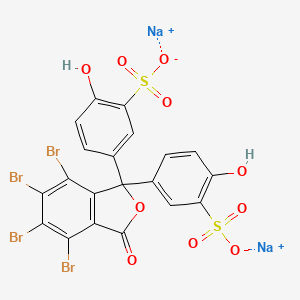

Fórmula molecular |

C20H8Br4Na2O10S2 |

Peso molecular |

838.0 g/mol |

Nombre IUPAC |

disodium;2-hydroxy-5-[(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate |

InChI |

InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |

Clave InChI |

HXUITPQMHVLBNV-UHFFFAOYSA-L |

SMILES |

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |

SMILES canónico |

C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |

Apariencia |

Solid powder |

Color/Form |

CRYSTALS WHITE CRYSTALLINE POWDER |

Otros números CAS |

71-67-0 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

297-83-6 (Parent) |

Vida útil |

>3 years if stored properly |

Solubilidad |

SOL IN WATER; INSOL IN ALCOHOL, ACETONE |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)

![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)

![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)